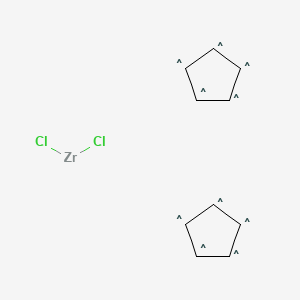
Bis(cyclopentadienyl)zirconium dichloride, 99% (Zirconocene dichloride)
Beschreibung
Bis(cyclopentadienyl)zirconiumdichlorid, auch bekannt als Zirkonocendichlorid, ist eine metallorganische Verbindung mit der chemischen Formel C10H10Cl2Zr. Es handelt sich um ein weißes bis cremefarbenes Pulver, das hochreaktiv ist und als vielseitiger Katalysator in verschiedenen chemischen Reaktionen dient. Diese Verbindung ist besonders bemerkenswert für ihre Rolle im Bereich der metallorganischen Chemie und ihre Anwendungen in Polymerisationsreaktionen .
Eigenschaften
Molekularformel |
C10H10Cl2Zr |
|---|---|
Molekulargewicht |
292.31 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
QRUYYSPCOGSZGQ-UHFFFAOYSA-L |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bis(cyclopentadienyl)zirconiumdichlorid wird typischerweise durch Reaktion von Zirconiumtetrachlorid mit Cyclopentadien synthetisiert. Die Reaktion wird unter einer inerten Atmosphäre, z. B. Argon, durchgeführt, um Oxidation und Feuchtigkeitseinwirkung zu verhindern. Die Reaktion wird in der Regel bei niedrigen Temperaturen im Bereich von -78 °C bis 0 °C durchgeführt, um die Stabilität der Zwischenprodukte zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen erfolgt die Produktion von Bis(cyclopentadienyl)zirconiumdichlorid einem ähnlichen Syntheseweg, jedoch im größeren Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann durch Umkristallisation oder Sublimationstechniken gereinigt, um die gewünschte Reinheit von 99 % zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
Bis(cyclopentadienyl)zirconiumdichlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Es kann zu Zirkoniumoxiden oxidiert werden.
Reduktion: Es kann zu Zirkoniumverbindungen mit niedrigerem Oxidationszustand reduziert werden.
Substitution: Es unterliegt leicht Substitutionsreaktionen mit verschiedenen Liganden, um verschiedene metallorganische Komplexe zu bilden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Bis(cyclopentadienyl)zirconiumdichlorid verwendet werden, umfassen:
Alkylierungsmittel: Für Alkylierungsreaktionen.
Halogenierungsmittel: Für Halogenierungsreaktionen.
Lewis-Säuren und -Basen: Um Substitutionsreaktionen zu erleichtern
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zirkonium-basierte metallorganische Komplexe, die wertvolle Zwischenprodukte in der organischen Synthese und Katalyse sind .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Bis(cyclopentadienyl)zirconiumdichlorid beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Liganden zu bilden. Diese Eigenschaft ermöglicht es ihm, als Katalysator in zahlreichen chemischen Reaktionen zu wirken. Die molekularen Zielstrukturen der Verbindung umfassen ungesättigte Kohlenwasserstoffe, die sie durch katalytische Prozesse polymerisieren oder modifizieren kann. Die an diesen Reaktionen beteiligten Pfade umfassen häufig Koordinations- und Insertionsmechanismen, wobei das Zirkoniumzentrum eine entscheidende Rolle bei der Erleichterung der Reaktion spielt.
Wirkmechanismus
The mechanism of action of bis(cyclopentadienyl)zirconium dichloride involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in numerous chemical reactions. The compound’s molecular targets include unsaturated hydrocarbons, which it can polymerize or modify through catalytic processes. The pathways involved in these reactions often include coordination and insertion mechanisms, where the zirconium center plays a crucial role in facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Bis(cyclopentadienyl)titan(IV)dichlorid
- Bis(cyclopentadienyl)hafnium(IV)dichlorid
- Bis(cyclopentadienyl)vanadium(IV)dichlorid
Einzigartigkeit
Bis(cyclopentadienyl)zirconiumdichlorid ist aufgrund seiner hohen thermischen Stabilität und Reaktivität einzigartig, was es zu einem hervorragenden Katalysator für Hochtemperaturreaktionen macht. Seine Fähigkeit, stabile Komplexe mit einer breiten Palette von Liganden zu bilden, unterscheidet es ebenfalls von ähnlichen Verbindungen und macht es in verschiedenen chemischen Anwendungen sehr vielseitig einsetzbar .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


